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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Entrectinib is a potent, central nervous system (CNS)-active tyrosine kinase inhibitor targeting
TRK, ROS1, and ALK fusion proteins in various cancers. A thorough understanding of its
absorption, distribution, metabolism, and excretion (ADME) properties is paramount for
optimizing its clinical use and informing further drug development. This technical guide provides
a comprehensive overview of the ADME profile of entrectinib, with a special focus on the
strategic role of its deuterated analog, Entrectinib-d4, in these critical studies. By leveraging
the kinetic isotope effect, Entrectinib-d4 serves as an invaluable tool for enhancing the
precision of bioanalytical assays and for potential improvements in the drug's metabolic
stability. This document details established experimental protocols, summarizes key
gquantitative data, and visualizes relevant biological pathways and experimental workflows to
equip researchers with the necessary knowledge for advancing the study of this targeted
therapy.

Introduction to Entrectinib and the Importance of
ADME Studies
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Entrectinib (Rozlytrek®) is an orally administered inhibitor of the tyrosine receptor kinases
TRKA/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[1][2] It has received approval for
the treatment of patients with solid tumors harboring NTRK gene fusions and for those with
ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] The clinical efficacy of a drug is
intrinsically linked to its pharmacokinetic profile, which is governed by its ADME characteristics.
These studies are crucial for determining appropriate dosing regimens, understanding potential
drug-drug interactions, and identifying patient populations that may experience altered drug
exposure.

The use of stable isotope-labeled compounds, such as Entrectinib-d4, has become a
cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution
of hydrogen with deuterium atoms can significantly alter the metabolic fate of a drug due to the
kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic
processes. This property makes deuterated compounds like Entrectinib-d4 not only excellent
internal standards for quantitative bioanalysis but also potential therapeutic candidates with
improved pharmacokinetic properties.

ADME Profile of Entrectinib

Clinical and preclinical studies have characterized the ADME profile of entrectinib, providing a
solid foundation for its clinical application.

Absorption

Entrectinib is absorbed after oral administration, with the time to reach maximum plasma
concentration (Tmax) being approximately 4-5 hours. The absorption of entrectinib is not
significantly affected by food. Physiologically based pharmacokinetic (PBPK) modeling has
been employed to understand the impact of food and gastric pH on its absorption.

Distribution

Entrectinib exhibits a large apparent volume of distribution of 551 L, indicating extensive
distribution into tissues. A key feature of entrectinib is its ability to cross the blood-brain barrier,
which is crucial for its efficacy against CNS metastases. It is highly bound to plasma proteins
(over 99%). The active metabolite, M5, has an apparent volume of distribution of 81.1 L.

Metabolism
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The primary route of elimination for entrectinib is through metabolism, predominantly mediated
by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is N-
demethylation, which produces the active metabolite M5. M5 shows similar pharmacological
activity to the parent drug and circulates at approximately 40-50% of the steady-state
concentration of entrectinib. In vitro studies with human liver microsomes and hepatocytes
have confirmed the significant role of CYP3A4 in entrectinib’'s metabolism.

EXxcretion

Following a single radiolabeled dose of entrectinib, the majority of the radioactivity is recovered
in the feces (83%), with only a small fraction (3%) found in the urine. This indicates that biliary
excretion is the main route of elimination for entrectinib and its metabolites. Of the administered
dose, 36% is excreted as unchanged entrectinib and 22% as the M5 metabolite in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of entrectinib and its
active metabolite M5 in humans.

Table 1: Single-Dose Pharmacokinetic Parameters of Entrectinib in Healthy Volunteers (600 mg

dose)
Parameter Value Reference
Tmax (h) ~4

Data not specified in the
Cmax (ng/mL) .
provided search results

Data not specified in the
AUC (ng-h/mL) )
provided search results

Elimination Half-life (h) ~20
Apparent Volume of

o 551
Distribution (L)
Apparent Clearance (L/h) 19.6
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Table 2: Pharmacokinetic Parameters of the Active Metabolite M5

Parameter Value Reference
Elimination Half-life (h) 40
Apparent Volume of
o 81.1
Distribution (L)
Apparent Clearance (L/h) 52.4
M5-to-Entrectinib AUC Ratio at 05

Steady-State

The Role of Entrectinib-d4 in ADME Studies

While specific ADME studies on Entrectinib-d4 are not publicly available, its application can be
inferred from the established use of deuterated compounds in pharmaceutical research.

Entrectinib-d4 as an Internal Standard

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass
spectrometry (UPLC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate
and precise quantification of the analyte. Entrectinib-d4, with its identical chemical properties
to entrectinib but a different mass, is an ideal internal standard. It co-elutes with entrectinib and
experiences similar extraction recovery and ionization efficiency, thereby correcting for
variability in sample processing and analysis.

Investigating Metabolic Pathways

Deuterium labeling can be used to trace the metabolic fate of a drug. By strategically placing
deuterium atoms on metabolically labile sites of the entrectinib molecule, researchers can
elucidate metabolic pathways and identify the specific sites of enzymatic attack.

Improving the Pharmacokinetic Profile (The "Deuterium
Switch")
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The kinetic isotope effect can be exploited to slow down the rate of metabolism at a specific
position in the molecule. If the primary site of metabolism is a "soft spot” that leads to rapid
clearance or the formation of undesirable metabolites, replacing hydrogen with deuterium at
that site can lead to:

 Increased half-life and exposure: Slower metabolism can increase the drug's residence time
in the body.

e Reduced metabolic variability: A more predictable metabolic profile across different
individuals.

» Altered metabolite profile: Potentially reducing the formation of toxic metabolites.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of ADME studies.

Human ADME Study with [14C]Entrectinib

A human ADME study was conducted to determine the routes of elimination of entrectinib.

Study Design: An open-label, single-dose study in healthy adult volunteers.

o Dosage: A single oral dose of 600 mg (~200 uCi) of [14C]entrectinib was administered after
a 10-hour fast.

o Sample Collection: Blood, plasma, urine, and fecal samples were collected for up to 312
hours post-dose.

e Analysis:
o Total radioactivity was measured in plasma, whole blood, urine, and feces.
o Concentrations of entrectinib and M5 were determined in plasma and urine.

o Metabolic profiles were evaluated in plasma, urine, and feces.

In Vitro Metabolism Studies
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e System: Pooled human liver microsomes and human hepatocytes.

¢ Objective: To identify the enzymes responsible for entrectinib metabolism.

o Methodology:
o Incubate entrectinib with human liver microsomes in the presence of NADPH.
o Incubate entrectinib with human hepatocytes.
o Analyze the formation of metabolites, such as M5, over time using LC-MS/MS.

o To identify the specific CYP enzymes involved, incubate entrectinib with selective CYP
inhibitors (e.g., ketoconazole for CYP3A4) or with cDNA-expressed human CYP enzymes.

UPLC-MS/MS Method for Entrectinib Quantification

A sensitive and validated UPLC-MS/MS method for the quantification of entrectinib in plasma
has been developed.

 Internal Standard: Quizartinib was used in the described method, though Entrectinib-d4
would be the ideal choice.

o Sample Preparation: Liquid-liquid extraction from plasma using tert-butyl methyl ether.
 Instrumentation: UPLC system coupled with a tandem mass spectrometer.
e Mass Transitions:

o Entrectinib: m/z 561.23 - 435.1

o Quizartinib (IS): m/z 561.19 - 114.1

» Validation: The method was validated according to FDA and ICH guidelines, demonstrating
good linearity, accuracy, and precision.

Visualizations: Pathways and Workflows
Entrectinib Signaling Pathways
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Entrectinib inhibits the TRK, ROS1, and ALK receptor tyrosine kinases, which, when
constitutively activated by gene fusions, drive oncogenesis through several downstream
signaling cascades.
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Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
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Experimental Workflow for In Vitro Metabolic Stability
Assay

This diagram illustrates a typical workflow for assessing the metabolic stability of a compound

like entrectinib and its deuterated analog.
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Caption: Workflow for in vitro metabolic stability assessment.
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Conclusion

The ADME properties of entrectinib are well-characterized, demonstrating that it is an orally
bioavailable drug with extensive tissue distribution, including the CNS, and is primarily cleared
through CYP3A4-mediated metabolism. Entrectinib-d4, its deuterated analog, represents a
critical tool for the continued investigation of entrectinib’'s pharmacokinetics. Its use as an
internal standard ensures the reliability of bioanalytical data, and it holds the potential for the
development of a next-generation therapeutic with an optimized metabolic profile. The
experimental protocols and data presented in this guide provide a solid framework for
researchers and drug development professionals working to further understand and enhance
the clinical utility of entrectinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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